2-(4-Isothiocyanatophenyl)benzothiazole
Description
2-(4-Isothiocyanatophenyl)benzothiazole (CAS: 43088-08-0) is a benzothiazole derivative characterized by a benzothiazole ring linked to a phenyl group substituted with an isothiocyanate (-NCS) moiety at the para position. Its molecular formula is C₁₄H₈N₂S₂, and it exhibits a planar structure due to conjugation between the benzothiazole and phenyl rings . The isothiocyanate group is highly electrophilic, enabling covalent interactions with nucleophiles such as amines and thiols, making it valuable in biochemical applications (e.g., protein labeling, fluorescent probes) .
Properties
CAS No. |
43088-08-0 |
|---|---|
Molecular Formula |
C14H8N2S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-(4-isothiocyanatophenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H8N2S2/c17-9-15-11-7-5-10(6-8-11)14-16-12-3-1-2-4-13(12)18-14/h1-8H |
InChI Key |
NKCCRUUAGLJWPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)N=C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isothiocyanatophenyl)benzothiazole typically involves the reaction of 2-aminothiophenol with 4-isothiocyanatobenzoyl chloride under controlled conditions. This reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2-aminothiophenol attacks the carbon of the isothiocyanate group, leading to the formation of the benzothiazole ring .
Industrial Production Methods: Industrial production of 2-(4-Isothiocyanatophenyl)benzothiazole often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as microwave irradiation and the use of ionic liquids as solvents have been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Isothiocyanatophenyl)benzothiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(4-Isothiocyanatophenyl)benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antidiabetic activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Isothiocyanatophenyl)benzothiazole involves its interaction with various molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in the development of antimicrobial and anticancer agents. The benzothiazole ring enhances the compound’s ability to interact with biological targets, making it a potent molecule for therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The biological and physicochemical properties of benzothiazole derivatives are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-withdrawing vs. donating groups: The -NCS group in the target compound enhances electrophilicity, favoring covalent bond formation with biological targets, whereas methoxy (-OCH₃) and amino (-NH₂) groups modulate electronic properties and solubility .
Physicochemical Properties
- Melting points : 2-(4-methoxyphenyl)benzothiazole melts at 393 K , whereas melting points for isothiocyanate derivatives are unreported.
- Spectral data : NMR and MS profiles (e.g., 2-(4-methoxyphenyl)benzothiazole: δ 3.87 ppm for -OCH₃ ) provide benchmarks for structural validation.
Research Findings and Implications
- Structure-activity relationships (SAR) : Antitumor potency follows the sequence benzothiazole > benzoxazole > benzimidazole, with electron-withdrawing groups enhancing cytotoxicity .
- Prodrug development : Fluorinated analogs (e.g., 5F 203) and water-soluble prodrugs (e.g., Phortress) improve metabolic stability and bioavailability .
- Toxicity considerations: The isothiocyanate group’s reactivity may increase off-target effects compared to amino or methoxy derivatives, necessitating careful pharmacokinetic optimization .
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